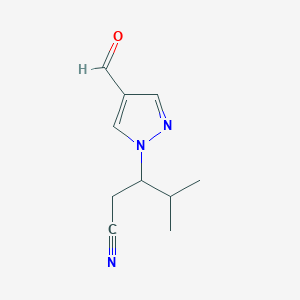
3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a formyl group (–CHO) attached to the pyrazole ring and a nitrile group (–CN) on a methylpentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile typically involves the reaction of hydrazinobenzoic acid with 4-acetylbenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to yield the desired pyrazole aldehyde . The overall yield of this reaction is approximately 90%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or H2 gas with a palladium catalyst.
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products Formed
Oxidation: 3-(4-Carboxy-1H-pyrazol-1-yl)-4-methylpentanenitrile.
Reduction: 3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanamine.
Substitution: Various halogenated derivatives of the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile and its derivatives often involves interaction with bacterial cell membranes. For instance, some derivatives disrupt the bacterial membrane, leading to cell lysis and death . The formyl group can also participate in hydrogen bonding and other interactions with biological targets, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzoic Acid: Known for its antimicrobial properties against drug-resistant bacteria.
4-(3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzoic Acid: Another potent antimicrobial agent with similar applications.
Uniqueness
3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile is unique due to its specific structural features, such as the combination of a formyl group on the pyrazole ring and a nitrile group on the methylpentane chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1956382-22-1 |
|---|---|
Molekularformel |
C10H13N3O |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
3-(4-formylpyrazol-1-yl)-4-methylpentanenitrile |
InChI |
InChI=1S/C10H13N3O/c1-8(2)10(3-4-11)13-6-9(7-14)5-12-13/h5-8,10H,3H2,1-2H3 |
InChI-Schlüssel |
GHRNQOQHSPJWQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC#N)N1C=C(C=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-](/img/structure/B15055565.png)
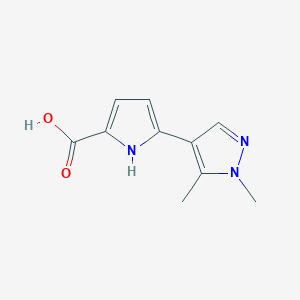
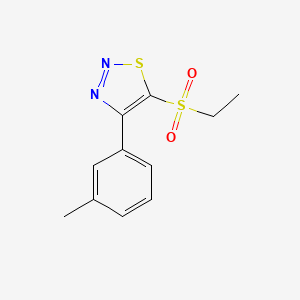
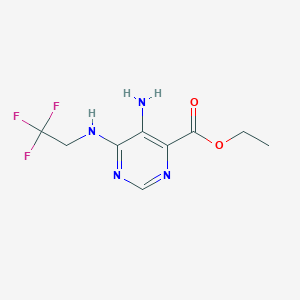

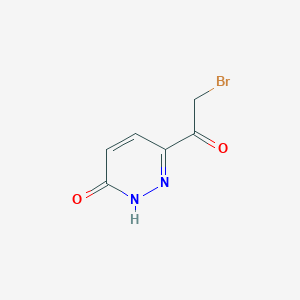
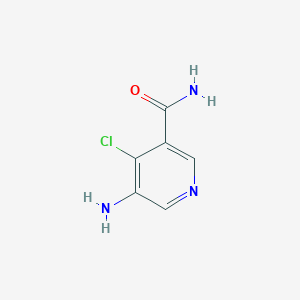
![3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055585.png)
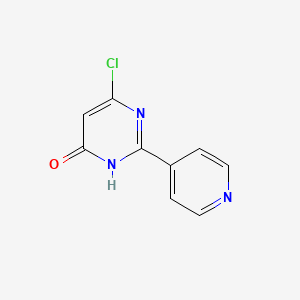

![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)

